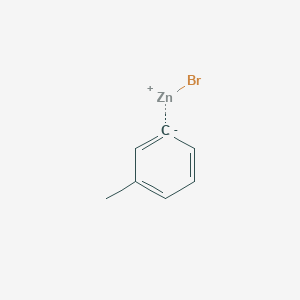
3-Methylphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenylzinc bromide is an organozinc compound widely used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylphenylzinc bromide can be synthesized through the reaction of 3-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
3-Methylbromobenzene+Zinc→3-Methylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Utilizes halogenated compounds and may require a catalyst like copper(I) iodide.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Substituted Aromatics: From halogen-metal exchange reactions.
Scientific Research Applications
3-Methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylphenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer the 3-methylphenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
Comparison with Similar Compounds
Phenylzinc Bromide: Similar structure but without the methyl group.
4-Methylphenylzinc Bromide: Similar but with the methyl group in the para position.
2-Methylphenylzinc Bromide: Similar but with the methyl group in the ortho position.
Uniqueness: 3-Methylphenylzinc bromide is unique due to the position of the methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct outcomes in synthetic applications compared to its isomers.
Properties
Molecular Formula |
C7H7BrZn |
|---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















